N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic compound featuring a benzoxazole-pyrrolidine hybrid scaffold linked via a methylene group to a 4-(thiophen-2-yl)benzamide moiety. The thiophene-substituted benzamide group may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-22(17-11-9-16(10-12-17)21-8-4-14-29-21)24-15-18-5-3-13-26(18)23-25-19-6-1-2-7-20(19)28-23/h1-2,4,6-12,14,18H,3,5,13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHXXLROKYGSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d]oxazole moiety : Known for its role in various biological pathways.
- Pyrrolidine ring : Often associated with pharmacological activity.
- Thiophenyl group : Contributes to the compound's unique properties.
Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth. The benzo[d]oxazole moiety is particularly noted for its ability to modulate cell signaling pathways, which may contribute to antitumor effects .
- Anti-inflammatory Properties : The compound's structure suggests it could interact with inflammatory pathways, although specific mechanisms remain to be elucidated.
- Interaction with Biological Targets : Initial binding studies indicate that this compound may selectively interact with certain receptors or enzymes, potentially leading to therapeutic applications.
Case Studies and Experimental Evidence
Research has demonstrated various biological activities associated with structurally similar compounds. For instance, compounds containing the benzo[d]oxazole moiety have been linked to:
- Inhibition of Human Deacetylase Sirtuin 2 (HDSirt2) : Important for cancer therapy .
- Cytotoxicity against cancer cell lines : Studies have shown that related compounds exhibit significant cytotoxic effects on various human tumor cell lines, indicating potential for further development in cancer therapeutics .
Comparative Analysis
A comparative analysis of this compound with other biologically active compounds highlights its unique structural features and potential advantages:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and pharmacology . This compound combines a benzo[d]oxazole moiety, a pyrrolidine ring, and a thiophene-substituted benzamide group, creating a unique structure that may exhibit distinct biological activities.
Potential Applications
While specific case studies and comprehensive data tables focusing solely on this compound are not available in the search results, related research suggests potential applications:
- Antimicrobial Agents: Compounds containing benzo[d]oxazole moieties have demonstrated antimicrobial activity. N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide, which shares a similar benzo[d]oxazole and pyrrolidine structure, exhibits significant antimicrobial properties against E. coli, S. aureus, and C. albicans.
- Anti-inflammatory Activity: Some compounds with benzo[d]oxazole structures have shown anti-inflammatory effects . For example, certain 1,8-naphthyridine and quinoline derivatives that incorporate a benzo[d]oxazol-2-one moiety exhibit anti-inflammatory activity .
- Antitumor Activity: Oxadiazole derivatives, which share some structural similarities, have shown antitumor activity against various cancer cell lines .
Further Research Directions
Given the structural features of this compound, further research could explore:
- Biological activity screening: Evaluating the compound's potential antimicrobial, anti-inflammatory, and antitumor activities.
- Mechanism of action studies: Investigating how the compound interacts with biological targets at the molecular level.
- Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to identify structural features that enhance its biological activity .
Data Table
| Compound | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Benzo[d]oxazole, pyrrolidine, thiophene-2-yl-benzamide | Antimicrobial, anti-inflammatory, antitumor |
Comparison with Similar Compounds
Key Observations :
- The tert-butyl substituent in 12f enhances cytotoxicity compared to cyclopentyl (12c), suggesting bulky groups improve membrane permeability or target engagement .
- The thiophene moiety in the target compound may mimic the hydrophobic interactions of the p-tolyl group in 8a, which shows potent VEGFR-2 inhibition .
Anti-Tubercular and Anti-Proliferative Hybrids
Pyrazoline-benzoxazole hybrids () with thiophen-2-yl substituents demonstrate structural parallels:
Key Observations :
- The acetyl group in 7c vs. benzamide in 7e impacts solubility and target specificity. The target compound’s benzamide may favor hydrogen bonding with enzyme active sites, akin to 7e .
- Higher molecular weight (e.g., 7e at 431.23) correlates with improved anti-tubercular activity, suggesting the target compound’s larger size (~440) could enhance efficacy .
Thiophene-Benzamide Derivatives
Compound 43 () and others highlight the role of thiophen-2-yl benzamide in bioactivity:
Key Observations :
- The thiophen-2-yl group’s π-π stacking capability is conserved across analogues, likely critical for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
